synthesis and properties of 4-Bromo-N-isopropylbenzamide
synthesis and properties of 4-Bromo-N-isopropylbenzamide
An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-N-isopropylbenzamide
For professionals in chemical research and pharmaceutical development, a comprehensive understanding of key intermediates is paramount. 4-Bromo-N-isopropylbenzamide is a vital building block in organic synthesis, offering a versatile scaffold for the construction of more complex molecular architectures. This guide provides a detailed exploration of its synthesis, physicochemical properties, and practical applications, grounded in established chemical principles and experimental data.
Synthetic Pathways and Mechanistic Insights
The primary and most efficient method for synthesizing 4-Bromo-N-isopropylbenzamide is through the formation of an amide bond. This can be approached from several starting materials, with the choice often dictated by reagent availability, desired purity, and reaction scale.
Preferred Method: Acylation of Isopropylamine with 4-Bromobenzoyl Chloride
This route is favored due to the high reactivity of the acyl chloride, which facilitates a rapid and often high-yielding reaction. The process begins with the conversion of 4-bromobenzoic acid into its more reactive acyl chloride derivative.
Step 1: Synthesis of 4-Bromobenzoyl Chloride
The carboxylic acid is activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][2] The use of thionyl chloride is common, often with a catalytic amount of N,N-dimethylformamide (DMF).
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Mechanism: The lone pair of electrons on the oxygen of DMF attacks the sulfur atom of thionyl chloride, forming a highly reactive Vilsmeier intermediate. This intermediate is then attacked by the carboxylic acid, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid as gaseous byproducts.
Step 2: Amidation with Isopropylamine
The synthesized 4-bromobenzoyl chloride is then reacted with isopropylamine. This is a classic nucleophilic acyl substitution reaction.
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Mechanism: The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the isopropylamine reactant.
Below is a diagram illustrating the workflow for this synthetic approach.
Caption: Workflow for the synthesis of 4-Bromo-N-isopropylbenzamide.
Alternative Method: Direct Coupling of 4-Bromobenzoic Acid and Isopropylamine
While it seems more direct, forming an amide by simply mixing a carboxylic acid and an amine is challenging.[3] The primary obstacle is the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[3][4] Furthermore, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making the direct condensation thermodynamically unfavorable without assistance.[4]
To overcome these hurdles, a coupling agent is required. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid by converting the hydroxyl into a better leaving group, thereby facilitating the nucleophilic attack by the amine.[4]
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Causality: The coupling agent acts as a dehydrating agent, effectively removing water from the reaction equilibrium and driving the formation of the amide bond.[4] This method is particularly prevalent in peptide synthesis but is also applicable here.
The logical flow for this direct coupling method is outlined below.
Caption: Direct amidation using a coupling agent.
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis.
Protocol 1: Synthesis via 4-Bromobenzoyl Chloride
Materials:
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4-Bromobenzoic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF)
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Isopropylamine
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Triethylamine (Et₃N)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (1.2 eq) to the mixture.
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Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.[1]
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Workup (Acyl Chloride): Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-bromobenzoyl chloride, a low-melting solid, can often be used directly in the next step.
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Amidation: Dissolve the crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0°C).
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Amine Addition: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cold acyl chloride solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure 4-Bromo-N-isopropylbenzamide.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [5][6][7] |
| Molecular Weight | 242.11 g/mol | [6][7] |
| Appearance | White to off-white solid/crystals | [8] |
| Melting Point | Not consistently reported, varies by source | |
| Storage Temperature | 2-8°C, Refrigerator | [6] |
| Key Reactivity | The aryl bromide serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | [9] |
Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.5-7.8 ppm), corresponding to the protons on the brominated benzene ring.
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N-H Proton: A broad singlet or doublet (due to coupling with the adjacent CH) for the amide proton (approx. δ 5.9-6.2 ppm).
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Isopropyl CH: A multiplet or septet for the methine proton of the isopropyl group (approx. δ 4.2-4.3 ppm).
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Isopropyl CH₃: A doublet for the six equivalent methyl protons of the isopropyl group (approx. δ 1.2-1.3 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal around δ 166-167 ppm.
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Aromatic Carbons: Four signals in the aromatic region (approx. δ 125-135 ppm), including the carbon attached to the bromine.
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Isopropyl Carbons: Signals for the methine (CH) and methyl (CH₃) carbons around δ 42 ppm and δ 23 ppm, respectively.
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IR (Infrared) Spectroscopy:
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N-H Stretch: A sharp peak around 3300-3290 cm⁻¹.
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C=O Stretch (Amide I band): A strong, characteristic absorption around 1630-1645 cm⁻¹.
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N-H Bend (Amide II band): A peak around 1540-1550 cm⁻¹.
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Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
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Hazard Identification: While data for the specific N-isopropyl derivative is limited, related benzamides are known to be harmful if swallowed and can cause skin and serious eye irritation. The starting material, 4-bromobenzoyl chloride, is corrosive and causes severe skin burns and eye damage.
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
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Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth and drink water. Do not induce vomiting. Seek immediate medical attention.
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Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, such as a refrigerator designated for chemical storage.[6]
Applications in Research and Development
4-Bromo-N-isopropylbenzamide is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups:
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Amide Moiety: The N-isopropylamide group can influence the molecule's solubility, lipophilicity, and conformational properties, which are critical parameters in drug design.
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Aryl Bromide Handle: The bromine atom is the key to its utility as a building block.[9] It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, creating biaryl structures.
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Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine functionalities.
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Cyanation: To convert the aryl bromide into a nitrile group.[9]
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These transformations allow for the modular construction of complex molecules, making 4-Bromo-N-isopropylbenzamide a valuable starting point for synthesizing libraries of compounds for screening in drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jackwestin.com [jackwestin.com]
- 5. 4-Bromo-N-isopropylbenzamide | C10H12BrNO | CID 3658621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
